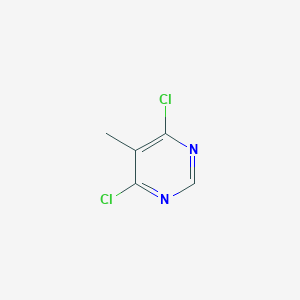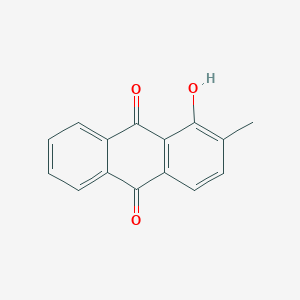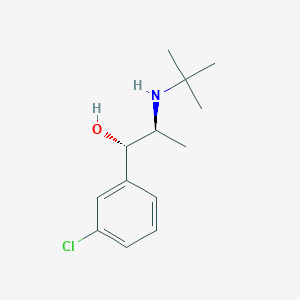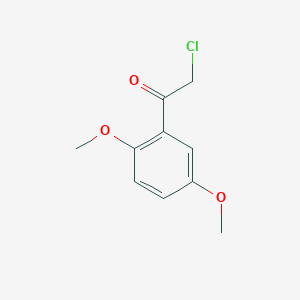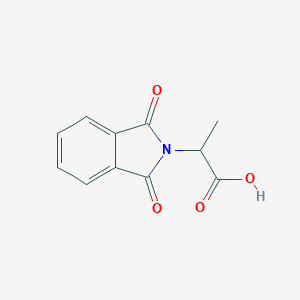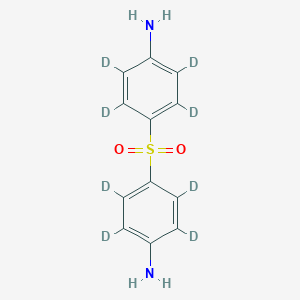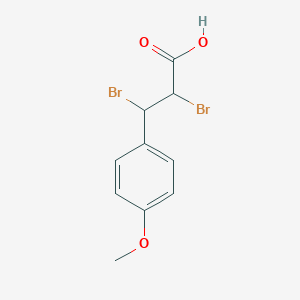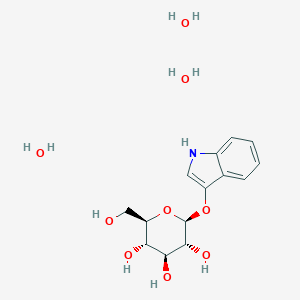
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate
Overview
Description
This compound is a complex organic molecule with potential applications in various fields of chemistry and pharmacology. Its unique structure poses interesting opportunities for synthesis and analysis.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multiple steps, including the formation of intermediate compounds and the use of specific reagents to achieve the desired configuration (Liu et al., 2008). The process can be challenging due to the need for regioselective and stereoselective reactions.
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves determining the arrangement of atoms and the stereochemistry. The structure is characterized using techniques like X-ray crystallography, NMR, and computational methods (Mazumder et al., 2001).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups and molecular geometry. It may participate in reactions such as hydrolysis, oxidation, and conjugation, depending on the specific functional groups present (Shtamburg et al., 2017).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystalline structure are key to understanding the compound's behavior in different environments. These properties are often determined experimentally through various analytical techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are crucial for practical applications. Studies on similar compounds indicate complex behavior due to the presence of multiple functional groups (Halim & Ibrahim, 2022).
Scientific Research Applications
Solubility Studies
- Research on similar compounds, such as xylose, maltose monohydrate, and trehalose dihydrate, has explored their solubility in ethanol–water solutions. These studies are crucial for understanding the physical properties and potential applications of such compounds in various solvents (Gong et al., 2012).
Structural Analysis
- Studies like those on β-d-Altrose, which shares structural similarities, have focused on determining the molecular conformation and intermolecular interactions. Such insights are vital for the potential design of drug molecules and understanding their interactions at a molecular level (Watanabe et al., 2009).
Synthetic Applications
- The compound has potential use in the synthesis of complex molecular structures, such as C-linked disaccharide mimetics. These types of syntheses are critical for developing new pharmaceuticals and understanding carbohydrate-based molecular interactions (Harding et al., 2003).
Dendrimer Synthesis
- Chiral dendrimers, which have been synthesized using similar compounds, hold potential in drug delivery and materials science. Their unique structure allows for specific interactions with biological molecules (Seebach et al., 1994).
Hydrogen Bonding Studies
- Investigation of hydrogen bonding properties in polyols, like the one , can provide insights into their solubility, stability, and interaction with other molecules. This is essential for drug formulation and delivery (Oruç et al., 2018).
Computational Studies in Diabetes Management
- Computational studies have explored the role of similar compounds in diabetes management. Understanding how these compounds interact with diabetes-related enzymes can lead to the development of new treatments (Muthusamy & Krishnasamy, 2016).
Safety And Hazards
No specific information on the safety and hazards of this compound was found.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound.
Please note that this is a very specific compound and information might not be readily available or it might not have been extensively studied yet. For more detailed information, I would recommend reaching out to a specialist or conducting a more in-depth literature search. I’m sorry I couldn’t be of more help.
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2/t10-,11-,12+,13-,14-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNNZSQALVSCE-MRDGAMQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol Trihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



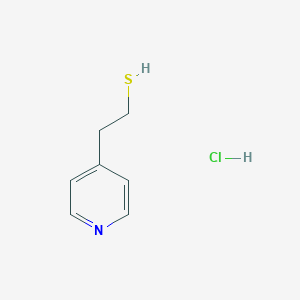
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

